molecular formula C6H4ClF2N B6227167 4-chloro-3-(difluoromethyl)pyridine CAS No. 947371-37-1

4-chloro-3-(difluoromethyl)pyridine

Cat. No.: B6227167
CAS No.: 947371-37-1
M. Wt: 163.6
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Description

4-Chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₆H₄ClF₂N and a molecular weight of 179.56 g/mol (calculated). The compound features a pyridine ring substituted with a chlorine atom at position 4 and a difluoromethyl (-CF₂H) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key structural attributes:

  • Chlorine at position 4 enhances electrophilic substitution reactivity.
  • Difluoromethyl at position 3 introduces electron-withdrawing effects, modulating ring electron density and influencing metabolic stability .

Properties

CAS No.

947371-37-1

Molecular Formula

C6H4ClF2N

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(difluoromethyl)pyridine typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with (dimethylamino)sulfur trifluoride in dichloromethane at low temperatures. The reaction mixture is then allowed to warm to room temperature overnight. The product is extracted and purified using column chromatography .

Industrial Production Methods

Industrial production of 4-chloro-3-(difluoromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques enhances the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-3-(difluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for developing new drugs, particularly those targeting specific biological pathways. For instance, compounds derived from this pyridine derivative have been explored for their potential as enzyme inhibitors and receptor ligands, which are critical in treating diseases such as cancer and neurodegenerative disorders.

Agrochemical Production

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. The unique properties imparted by the difluoromethyl group enhance the efficacy and stability of agrochemical products. The ability to modify biological activity through structural variations makes it an attractive candidate for research aimed at developing new agricultural chemicals that are more effective and environmentally friendly.

Organic Synthesis

4-Chloro-3-(difluoromethyl)pyridine is employed as a versatile building block in organic synthesis. It participates in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be substituted with other nucleophiles.
  • Cross-Coupling Reactions : It can engage in Suzuki-Miyaura coupling, allowing for the formation of complex carbon frameworks essential in drug design.
  • Oxidation/Reduction Reactions : The compound can undergo redox reactions that modify its reactivity profile, making it suitable for diverse synthetic pathways .

Biochemical Research

The compound is also significant in biochemical studies where it is used to explore interactions with biological macromolecules. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating metabolic pathways and drug mechanisms.

Case Study 1: Synthesis of Anticancer Drugs

Research has demonstrated that derivatives of 4-chloro-3-(difluoromethyl)pyridine are vital in synthesizing anticancer agents such as Sorafenib, a multi-target kinase inhibitor approved for treating advanced renal cell carcinoma. The synthesis process involves several steps, including nitration and reduction reactions that utilize this compound as an essential intermediate .

Case Study 2: Development of New Agrochemicals

A study focused on modifying existing agrochemical formulations highlighted the role of 4-chloro-3-(difluoromethyl)pyridine in enhancing herbicidal activity against resistant weed species. By altering the chemical structure through substitutions on the pyridine ring, researchers were able to improve both efficacy and environmental safety profiles of new herbicides.

Uniqueness

The specific arrangement of chlorine and difluoromethyl groups on the pyridine ring contributes to the distinct reactivity and stability of 4-chloro-3-(difluoromethyl)pyridine compared to its analogs. This structural feature enhances its lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the difluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine (CAS: 1437436-16-2)
  • Structure : Pyridopyrimidine core with Cl at position 4 and -CF₂H at position 2.
  • Similarity score: 0.96 .
  • Applications : Used in kinase inhibitors due to improved π-stacking interactions.
4-Chloro-5-fluoro-2-methylpyridine
  • Structure : Pyridine with Cl at position 4, F at position 5, and -CH₃ at position 2.
  • Key Differences : The methyl group at position 2 introduces steric hindrance, reducing nucleophilic substitution reactivity compared to 4-chloro-3-(difluoromethyl)pyridine. Fluorine at position 5 further deactivates the ring .
4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS: 877402-76-1)
  • Structure : Imidazopyridine core with -CF₃ at position 2.
  • Key Differences : The trifluoromethyl group is more electron-withdrawing than -CF₂H, leading to greater ring deactivation. This compound exhibits lower solubility in polar solvents due to increased hydrophobicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
4-Chloro-3-(difluoromethyl)pyridine 179.56 ~150–170* 1.8–2.2
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine 255.67 268–275 2.5–3.0
4-Chloro-5-fluoro-2-methylpyridine 175.59 182–185 1.5–1.9
4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine 247.58 287–290 3.0–3.5

*Estimated based on analogs in and .

Key Trends:
  • Melting Points : Increase with molecular complexity (e.g., fused rings or bulky substituents).
  • Lipophilicity (LogP) : Higher for trifluoromethyl-containing compounds due to increased hydrophobicity.

Biological Activity

4-Chloro-3-(difluoromethyl)pyridine is a member of the trifluoromethylpyridine class, which has garnered attention in both pharmaceutical and agrochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 3-position. These substituents significantly influence its chemical properties and biological interactions.

Trifluoromethylpyridines, including 4-chloro-3-(difluoromethyl)pyridine, are believed to interact with various biochemical pathways due to their unique physicochemical properties. The presence of fluorine enhances lipophilicity and electron-withdrawing characteristics, which can affect the compound's binding affinity to biological targets.

Biological Activities

  • Antitumor Activity :
    • Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on trifluoromethylpyridines have shown their potential as inhibitors of key signaling pathways involved in tumor growth, such as the phosphoinositide 3-kinase (PI3K) pathway .
    • In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition :
    • The compound has been explored as a potential enzyme inhibitor. For example, structural modifications have been shown to enhance selectivity for specific targets like PI3Kα, which is crucial in cancer biology .
  • Antimicrobial Activity :
    • Similar pyridine derivatives have been reported to possess antimicrobial properties. These compounds may target bacterial pathogens selectively, providing a basis for developing new antibiotics .

Study on Antitumor Activity

A study focused on the synthesis and biological evaluation of various trifluoromethylpyridines revealed that certain modifications at the pyridine ring significantly increased potency against tumor cell lines. The introduction of difluoromethyl groups was associated with improved selectivity and reduced off-target effects in cellular assays .

Enzyme Inhibition Research

Research highlighted the effectiveness of modified pyridine derivatives in inhibiting PI3Kα activity. The study reported that one derivative showed an KiK_i value of 17 nM against PI3Kα, indicating potent inhibitory action. This suggests that 4-chloro-3-(difluoromethyl)pyridine could be further developed as a selective inhibitor for therapeutic applications in cancer treatment .

Data Tables

Biological Activity Mechanism Reference
AntitumorPI3K inhibition
Enzyme inhibitionSelective binding
AntimicrobialTargeting bacterial pathogens

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